Dembrexine hydrochloride Dembrexine hydrochloride Dembrexine is a bioactive agent.
Brand Name: Vulcanchem
CAS No.: 52702-51-9
VCID: VC0525619
InChI: InChI=1S/C13H17Br2NO2.ClH/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(17)4-2-10;/h5-6,10-11,16-18H,1-4,7H2;1H
SMILES: C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)O)O.Cl
Molecular Formula: C13H18Br2ClNO2
Molecular Weight: 415.55

Dembrexine hydrochloride

CAS No.: 52702-51-9

Cat. No.: VC0525619

Molecular Formula: C13H18Br2ClNO2

Molecular Weight: 415.55

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dembrexine hydrochloride - 52702-51-9

Specification

CAS No. 52702-51-9
Molecular Formula C13H18Br2ClNO2
Molecular Weight 415.55
IUPAC Name 2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol;hydrochloride
Standard InChI InChI=1S/C13H17Br2NO2.ClH/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(17)4-2-10;/h5-6,10-11,16-18H,1-4,7H2;1H
Standard InChI Key BGRWLVRJIPTKQW-PFWPSKEQSA-N
SMILES C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)O)O.Cl
Appearance Solid powder

Introduction

Chemical Composition and Physical Properties

Dembrexine hydrochloride is a synthetic compound with a well-defined chemical structure. Its full chemical name is trans-4-((3,5-Dibromo-2-hydroxybenzyl)amino)cyclohexanol hydrochloride, typically formulated as a monohydrate for enhanced stability and efficacy in pharmaceutical preparations. The compound features a cyclohexanol moiety that contributes significantly to its pharmacological activity and structural integrity.

Structural Characteristics

The molecular structure of Dembrexine hydrochloride is characterized by several distinct features that influence its biological activity:

  • Molecular Formula: C13H17Br2NO2.ClH

  • Molecular Weight: 415.549

  • SMILES Notation: Cl.O[C@H]1CCC@@HNCC2=CC(Br)=CC(Br)=C2O

  • InChIKey: BGRWLVRJIPTKQW-PFWPSKEQSA-N

The compound contains two bromine atoms attached to a benzene ring, which contribute to its stability and pharmacological properties. The presence of hydroxyl groups allows for specific interactions with biological substrates, facilitating its mucolytic action .

Physical Attributes

Dembrexine hydrochloride typically appears as a white crystalline powder with specific solubility characteristics that enhance its pharmaceutical applications:

PropertyCharacteristic
AppearanceWhite crystalline powder
SolubilitySoluble in water and organic solvents
StereochemistryAchiral
Defined Stereocenters2/2
E/Z Centers0
Charge0

These physical properties facilitate the compound's formulation into various pharmaceutical preparations for veterinary use .

Pharmacological Properties

Dembrexine hydrochloride exhibits distinctive pharmacological characteristics that make it particularly valuable in treating respiratory conditions in animals, especially horses.

Mechanism of Action

The primary mechanism of action of Dembrexine hydrochloride centers on its mucolytic properties:

  • It reduces the viscosity of respiratory mucus by disrupting the structure of mucopolysaccharides in sputum .

  • The compound enhances the movement of mucus through small airways, improving respiratory clearance mechanisms .

  • Dembrexine increases secretion from serous cells in the nasal, tracheal, and bronchial glands, as well as in type II alveolar cells .

  • Additionally, it demonstrates anti-tussive (cough-suppressing) effects, which further contribute to its therapeutic value in respiratory conditions .

These mechanisms collectively improve respiratory function by facilitating mucus clearance and reducing airway obstruction.

Pharmacokinetics

The pharmacokinetic profile of Dembrexine hydrochloride has been characterized through various studies:

ParameterValueConditionsSubject
Half-life8 hours0.3 mg/kg bw single oral doseEquus caballus (horse)
Route of administrationOral--
BioavailabilityNot specified in search results--

The compound undergoes several biotransformation reactions within biological systems, with the primary metabolic pathway involving hydroxylation of the aromatic ring. These metabolic processes lead to various metabolites that are subsequently excreted via urine .

Therapeutic Applications

Dembrexine hydrochloride is primarily utilized in veterinary medicine, with specific applications in equine respiratory health.

Primary Indications

The compound is indicated for the treatment of various respiratory conditions in horses:

  • Respiratory infections with increased secretions

  • Acute and sub-acute bronchitis

  • Chronic respiratory disease

  • Infections of the upper airways

  • Foal pneumonia

These indications stem from the compound's ability to reduce mucus viscosity and improve clearance from the respiratory tract, thereby alleviating symptoms and promoting recovery.

Clinical Usage

In clinical settings, Dembrexine hydrochloride is typically administered according to specific guidelines:

SubjectRecommended DosageFrequencyAdministration Method
Adult horses (500 kg)30 g powder (0.3 mg/kg)Twice dailyOral, mixed with food
Small horses, ponies, foals10 g powder per 170 kgTwice dailyOral, mixed with food

The compound is marketed under the trade name "Sputolosin" and is administered orally, typically mixed with food to ensure proper intake and absorption .

Historical Development and Originator

Dembrexine hydrochloride was developed by Boehringer Ingelheim GmbH, as evidenced by patent information available through public sources. The development process involved synthesis methodology focusing on trans-cis isomerization of trans-4'-(2-hydroxy-3,5-dibromo-benzylamino)cyclohexanol .

Synthesis Approaches

The synthesis of Dembrexine hydrochloride typically involves trans-cis isomerization reactions under controlled conditions:

  • The process requires specific temperature control parameters

  • Catalysts are employed to facilitate the reaction kinetics

  • The reaction conditions are carefully monitored to ensure stereochemical integrity

  • The final product is purified to pharmaceutical grade standards

Regulatory Classification

Dembrexine hydrochloride has specific regulatory classifications that govern its use in veterinary medicine:

Code SystemCodeType
WHO-VATCQR05CB90Classification
Various identification systems52702-51-9 (CAS Number)PRIMARY
J32Z420496PRIMARY

These classifications ensure appropriate regulation and application of the compound in veterinary practice .

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